molecular formula C9H8BrClO B8657456 o-Bromomethylphenylacetyl chloride CAS No. 56097-36-0

o-Bromomethylphenylacetyl chloride

Cat. No. B8657456
CAS RN: 56097-36-0
M. Wt: 247.51 g/mol
InChI Key: HNVUTJYYTYBJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04045438

Procedure details

A solution of 0.18 g of o-bromomethylphenylacetic acid in excess thionyl chloride is stirred at room temperature for 18 hours after which the unreacted thionyl chloride is removed under high vacuum to give o-bromomethylphenylacetyl chloride as an oily residue.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=O.S(Cl)([Cl:15])=O>>[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([Cl:15])=[O:12]

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed under high vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.